3-Methoxybenzylmagnesium bromide

Description

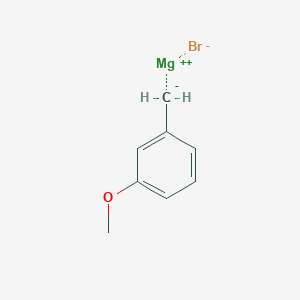

3-Methoxybenzylmagnesium bromide is a Grignard reagent widely used in organic synthesis for forming carbon-carbon bonds. Structurally, it consists of a benzyl group (C₆H₅CH₂–) substituted with a methoxy (–OCH₃) group at the meta position (3-position) and coordinated to magnesium bromide. This reagent is typically prepared by reacting 3-methoxybenzyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF), yielding a solution with a concentration of 0.25 M in THF .

Properties

CAS No. |

108817-38-5 |

|---|---|

Molecular Formula |

C8H9BrMgO |

Molecular Weight |

225.37 g/mol |

IUPAC Name |

magnesium;1-methanidyl-3-methoxybenzene;bromide |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

ZXYBFPHNTBHOCD-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=CC(=C1)[CH2-].[Mg+2].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzylmagnesium Bromide (C₆H₅CH₂MgBr)

- Reactivity and Yield :

In a direct alkylation reaction, 3-methoxybenzylmagnesium bromide achieved a 95% yield, whereas benzylmagnesium bromide (unsubstituted) provided only 60% under identical conditions . The electron-donating methoxy group enhances nucleophilicity and stabilizes intermediates, improving reactivity. - Electronic Effects :

The methoxy substituent activates the benzyl group via resonance (+R effect), making this compound more reactive toward electrophiles compared to the unsubstituted benzyl variant.

4-Methoxybenzylmagnesium Bromide

- Substituent Position :

The para-substituted methoxy group (4-position) exerts a stronger +R effect than the meta-substituted variant due to better resonance stabilization. However, steric hindrance in the para position may reduce accessibility in certain reactions.

3-Methoxyphenylmagnesium Bromide (C₆H₄(OCH₃)-3-MgBr)

- Structural Difference :

Unlike the benzyl variant, this reagent features a phenyl group directly bonded to magnesium, lacking the CH₂ spacer. This reduces steric bulk but may limit applications requiring flexible alkyl chains. - Reactivity :

The absence of a benzyl CH₂ group diminishes its utility in alkylation reactions but enhances compatibility with aromatic electrophiles.

Halogen-Substituted Analogues (e.g., 3-Chlorobenzylmagnesium Bromide)

- Electronic Effects :

Chlorine, an electron-withdrawing (–I) group, reduces nucleophilicity compared to methoxy-substituted reagents. This results in lower yields in reactions requiring strong nucleophiles, such as ketone alkylation .

Data Tables

Table 1: Physical and Chemical Properties

*CAS for chloride variant; bromide variant structurally analogous.

Table 2: Reaction Yield Comparison

| Substrate | Grignard Reagent | Yield (%) | Conditions |

|---|---|---|---|

| General alkylation target | This compound | 95 | THF, 0.25 M, 25°C |

| General alkylation target | Benzylmagnesium bromide | 60 | THF, 2.0 M, 25°C |

Research Findings and Mechanistic Insights

- Steric and Electronic Effects :

The meta-methoxy group in this compound balances electronic activation (+R effect) and steric accessibility, making it superior to para-substituted or halogenated analogues in reactions requiring moderate nucleophilicity . - Stability : Solutions in THF are stable under inert atmospheres but degrade rapidly upon exposure to moisture or oxygen, necessitating strict anhydrous handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.